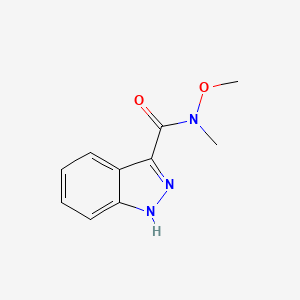

N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Description

BenchChem offers high-quality N-Methoxy-N-methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-N-methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQALXRUZKPBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NNC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581221 | |

| Record name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351457-12-0 | |

| Record name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-Methoxy-N-methyl-1H-indazole-3-carboxamide: A Versatile Weinreb Amide for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the demand for reliable and versatile building blocks is paramount. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized derivative of the pharmacologically significant indazole core, represents a pivotal intermediate for the construction of complex molecular architectures. Its classification as a Weinreb-Nahm amide endows it with unique reactivity, offering a controlled and high-fidelity route to ketones, which are themselves critical precursors to a vast array of bioactive compounds.

This technical guide provides an in-depth exploration of N-Methoxy-N-methyl-1H-indazole-3-carboxamide. Moving beyond a simple datasheet, we will dissect its core properties, provide a detailed and mechanistically-grounded synthesis protocol, and illuminate its primary application in the esteemed Weinreb-Nahm ketone synthesis. The insights herein are designed to empower researchers to leverage this powerful building block with a full understanding of the causality behind its synthesis and application, ensuring predictable and successful outcomes in the laboratory.

Part 1: Core Physicochemical and Structural Characteristics

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a stable, crystalline solid at room temperature. Its structure is a composite of two key functional domains: the bicyclic aromatic 1H-indazole ring system and the N-methoxy-N-methylamide (Weinreb amide) group. The indazole moiety is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in various biological interactions.[1] The Weinreb amide, however, is the cornerstone of this molecule's synthetic utility, providing a stable yet reactive handle for carbon-carbon bond formation.

The inherent stability of the Weinreb amide functionality, compared to more reactive acylating agents like acid chlorides or anhydrides, allows for its storage and handling under standard laboratory conditions.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 205.21 g/mol | [2][4][5][6] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [2][4][5] |

| CAS Number | 351457-12-0 | [2][4][5][7] |

| Appearance | Crystalline Solid / Powder | [8][9] |

| Common Synonyms | 1H-Indazole-3-(N-methoxy-methyl)carbamide | [5][7] |

| Storage | Room Temperature, Sealed in Dry Conditions | [2][3] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide is most effectively achieved via the coupling of its parent carboxylic acid with N,O-dimethylhydroxylamine. This process, a standard amidation reaction, relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxylamine derivative.

Principle: The carboxylic acid group of 1H-Indazole-3-carboxylic acid is converted into a more reactive species by a coupling agent. This activated intermediate is then readily attacked by the nitrogen atom of N,O-dimethylhydroxylamine, forming the stable amide bond after a series of proton transfers and elimination of byproducts.

Causality Behind Experimental Choices

-

Starting Material: 1H-Indazole-3-carboxylic acid. This precursor is chosen for its rigid, bicyclic structure, which serves as a valuable scaffold in drug design. Its carboxylic acid handle is an ideal point for chemical modification.[9]

-

Reagent: N,O-Dimethylhydroxylamine hydrochloride. This specific hydroxylamine derivative is the defining reagent for creating a Weinreb amide.[8][10] The resulting N-methoxy-N-methylamide structure is uniquely capable of stabilizing the key intermediate in subsequent reactions (see Part 3). The hydrochloride salt form enhances its stability and ease of handling.[10]

-

Coupling Agents (EDC/HOBt): While other methods exist, the combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) is a field-proven system for minimizing side reactions and promoting high-yield amide bond formation. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an activated ester, which is less prone to racemization and side reactions, presenting a clean electrophile for the amine to attack.[1]

Workflow for the Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Caption: Synthesis workflow from starting materials to final product.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended.

-

Reagent Preparation:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-Indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: This pre-stirring period is crucial for the formation of the HOBt-activated ester, ensuring the highly reactive O-acylisourea intermediate is efficiently trapped.

-

In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of the same solvent and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. Causality: The base is required to neutralize the hydrochloride salt, liberating the free amine for reaction. Excess base also scavenges the HCl generated during the reaction.

-

-

Coupling Reaction:

-

Slowly add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture at room temperature.

-

Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Self-Validation: The product is expected to be in the organic phase. A simple TLC of the aqueous and organic layers can confirm this.

-

Combine the organic layers and wash sequentially with 10% NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions (identified by TLC) and evaporate the solvent to afford N-Methoxy-N-methyl-1H-indazole-3-carboxamide as a solid.

-

Part 3: Reactivity and Application in Weinreb-Nahm Ketone Synthesis

The primary and most authoritative application of this molecule is its role in the Weinreb-Nahm ketone synthesis.[11] This reaction allows for the precise formation of a ketone by treating the Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents). Its major advantage is the prevention of over-addition, a common problem where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in an unwanted tertiary alcohol.[11]

Mechanism of Action: The Chelated Intermediate

The success of the Weinreb ketone synthesis hinges on the formation of a remarkably stable tetrahedral intermediate.

-

Nucleophilic Addition: The organometallic reagent (R-MgBr or R-Li) adds to the carbonyl carbon of the Weinreb amide.

-

Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation. The metal cation (Mg²⁺ or Li⁺) is coordinated by both the newly formed anionic oxygen and the methoxy oxygen of the amide group.[11][12]

-

Stability at Low Temperature: This chelated six-membered ring is stable at low temperatures and does not collapse to eliminate the amide group.

-

Acidic Workup: Upon aqueous acidic workup, the stable intermediate is hydrolyzed, collapsing to release the desired ketone product.

Diagram of the Weinreb-Nahm Reaction Mechanism

Caption: The reaction mechanism highlighting the stable chelated intermediate.

Application in Drug Development

As a building block for protein degraders and other complex therapeutics, the ability to perform this transformation is critical.[2] It allows for the modular and convergent synthesis of compound libraries. The stable indazole-Weinreb amide can be prepared on a large scale. Then, in the final stages of a synthesis, a diverse array of R-groups can be introduced via different Grignard or organolithium reagents, each one yielding a unique ketone. These ketones can then be further elaborated, for example, by reduction to alcohols or conversion to amines, providing rapid access to a wide range of structurally diverse final compounds for biological screening.

Part 4: Data and Reagent Summary

Table 2: Key Reagent Properties

| Reagent | CAS Number | Molecular Weight | Key Properties |

| 1H-Indazole-3-carboxylic acid | 4498-67-3 | 162.15 g/mol | Off-white to yellow powder, m.p. 262-271 °C.[3][9][13] |

| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 g/mol | White crystalline powder, soluble in water.[8][14][15] |

Conclusion

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is far more than a simple chemical intermediate; it is an enabling tool for modern synthetic chemistry. By combining the desirable indazole scaffold with the robust and predictable reactivity of the Weinreb amide, it provides an unparalleled solution to the classic problem of controlled acylation. Its ability to cleanly convert into a diverse range of ketones upon reaction with organometallics makes it an invaluable asset for researchers in drug discovery and development. Understanding the mechanistic principles behind its synthesis and reactivity, as detailed in this guide, is the key to unlocking its full potential in the creation of novel and impactful molecules.

References

-

N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram . CP Lab Safety. [Link]

-

N-Methoxy-N-methyl-1H-indazole-3-carboxamide . LookChem. [Link]

-

1H-Indazole-3-carboxamide, N-methoxy-N-methyl- . ChemBK. [Link]

-

N-methoxy-N-methyl-1H-indazole-3-carboxamide . Sunway Pharm Ltd. [Link]

-

6-methoxy-N-methyl-1H-indazole-3-carboxamide . PubChem, National Center for Biotechnology Information. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

methyl 1H-indazole-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

-

N,O-Dimethylhydroxylamine . Wikipedia. [Link]

-

Weinreb ketone synthesis . Wikipedia. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]

-

N-Methoxy-N-methylcyanoformamide . Organic Syntheses. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications . Journal of Chemical Reviews. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. [Link]

-

Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. [Link]

-

What IS the Weinreb Amide? . YouTube. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 4. N-Methoxy-N-methyl-1H-indazole-3-carboxamide|lookchem [lookchem.com]

- 5. N-methoxy-N-methyl-1H-indazole-3-carboxamide - CAS:351457-12-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. 6-methoxy-N-methyl-1H-indazole-3-carboxamide | C10H11N3O2 | CID 11660209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 6638-79-5: N,O-Dimethylhydroxylamine hydrochloride [cymitquimica.com]

- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. インダゾール-3-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]

- 15. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Abstract: This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a key synthetic intermediate in medicinal and process chemistry. We will explore its fundamental chemical properties, established synthesis protocols, characteristic reactivity as a Weinreb amide, and its pivotal role in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction: The Strategic Importance of an Indazole Weinreb Amide

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a specialized chemical entity belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1] The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[2][3][4][5][6]

The true synthetic value of this molecule lies in the Weinreb amide functionality. First reported in 1981, this group provides a robust and high-yield method for the synthesis of ketones from carboxylic acid derivatives.[1] Unlike the direct reaction of more reactive organometallic reagents with acid chlorides or esters—which often leads to over-addition and the formation of tertiary alcohols—the Weinreb amide reacts to form a stable, five-membered chelated tetrahedral intermediate. This intermediate is unreactive towards further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[1] This controlled reactivity makes N-Methoxy-N-methyl-1H-indazole-3-carboxamide an invaluable precursor for accessing 3-keto-indazole derivatives, which are critical nodes for further molecular elaboration in drug discovery programs.[7][8]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. The core identifiers and physical state of N-Methoxy-N-methyl-1H-indazole-3-carboxamide are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | [9] |

| Synonyms | 1H-Indazole-3-(N-methoxy-methyl)carbamide | [10][11] |

| CAS Number | 351457-12-0 | [9][10] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [9][10] |

| Molecular Weight | 205.21 g/mol | [9][10][12] |

| Appearance | White to yellow solid | [11] |

Predicted Physicochemical Data: The following properties have been determined through computational prediction and serve as a useful guideline for experimental design.

| Property | Predicted Value | Source(s) |

| Boiling Point | 371.2 ± 32.0 °C | [13] |

| Density | 1.15 ± 0.1 g/cm³ | [13] |

| pKa | 3.26 ± 0.10 | [13] |

Synthesis and Reactivity: A Gateway to Indazole Ketones

The primary utility of this compound is twofold: its synthesis from a readily available starting material and its subsequent conversion to a ketone.

Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

The most direct route to this Weinreb amide is via the coupling of 1H-indazole-3-carboxylic acid with N,O-dimethylhydroxylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine.

Caption: Workflow for the synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis via Carbonyl Diimidazole (CDI) Activation [11]

-

Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Slowly add solid carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Effervescence (CO₂ evolution) will be observed. Stir for 15-30 minutes post-addition.

-

Heating: Heat the reaction mixture to approximately 65 °C and maintain for 2 hours to ensure complete formation of the acyl-imidazole intermediate.

-

Coupling: Cool the mixture to room temperature and add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq) to liberate the free amine in situ.

-

Reaction: Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the intermediate.

-

Workup: Quench the reaction by pouring it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Reactivity: The Weinreb Ketone Synthesis

The hallmark reaction of this molecule is its conversion to a 3-acyl-1H-indazole upon treatment with an organometallic reagent (e.g., Grignard or organolithium).[7][8]

Caption: Reaction mechanism for the Weinreb ketone synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-1H-indazole [7][8]

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of N-Methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagent: Add a solution of methylmagnesium bromide (MeMgBr, ~1.2-1.5 eq) in a suitable solvent (e.g., THF or Et₂O) dropwise via a syringe or addition funnel, maintaining the internal temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Progress can be monitored by TLC to confirm the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining cooling.

-

Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate, and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The resulting crude 3-acetyl-1H-indazole can be purified by silica gel column chromatography or recrystallization.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.[14][15] While a dedicated spectrum for this specific molecule is not publicly available, the expected chemical shifts and absorption bands can be reliably predicted based on its structure and data from analogous indazole-3-carboxamides.[5][16]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.2 ppm range, characteristic of the indazole ring system.[5][16]- Indazole NH: A broad singlet, typically downfield (> δ 13.0 ppm), which is exchangeable with D₂O.[5]- N-Methoxy (N-OCH₃): A singlet around δ 3.5-4.0 ppm.- N-Methyl (N-CH₃): A singlet around δ 3.2-3.5 ppm. |

| ¹³C NMR | - Carbonyl (C=O): A signal in the δ 160-170 ppm region.- Aromatic Carbons: Multiple signals between δ 110-145 ppm.[16]- N-OCH₃ Carbon: A signal around δ 60-65 ppm.- N-CH₃ Carbon: A signal around δ 30-35 ppm. |

| IR (Infrared) | - N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region (indazole NH).[5]- C=O Stretch: A strong, sharp absorption band around 1640-1670 cm⁻¹ (amide carbonyl).[5]- Aromatic C=C/C-H: Bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.[16] |

| MS (Mass Spec) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 205.21).[12][16] |

Safety, Handling, and Storage

As a laboratory chemical, N-Methoxy-N-methyl-1H-indazole-3-carboxamide should be handled with appropriate care. While a specific safety data sheet is not widely available, data from the parent 1H-indazole-3-carboxamide scaffold suggests the following precautions.[17]

-

Hazard Profile (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17][18] May cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.[19] Some suppliers recommend storage at room temperature, while others suggest keeping it in a dark place under an inert atmosphere.[9][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[19]

Conclusion

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a highly valuable and strategically important building block. Its identity as a Weinreb amide provides a reliable and controlled method for the synthesis of 3-keto-indazoles, which are versatile precursors for a wide array of complex molecules. The stability of the compound, combined with the predictable and high-yielding nature of its key reactions, ensures its continued relevance in the fields of synthetic organic chemistry and the discovery of new therapeutic agents.

References

- 1073371-77-3 | CAS DataBase - ChemicalBook. (n.d.).

- N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram - CP Lab Safety. (n.d.).

- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.

- N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses.

- Synthetic outline of a novel series of 8‐methoxy‐N‐substituted‐9H‐carbazole‐3‐carboxamide derivatives 4a–4g and 6a–6i. (n.d.). ResearchGate.

- Safety Data Sheet. (2024). CymitQuimica.

- 1H-Indazole-3-carboxamide, N-methoxy-N-methyl-. (n.d.). ChemBK.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI.

- 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. (n.d.). PubChem.

- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.

- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). ResearchGate.

- Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. (n.d.). ResearchGate.

- 1H-INDAZOLE-3-(N-METHOXY-METHYL)CARBAMIDE | 351457-12-0. (n.d.). ChemicalBook.

- 6-methoxy-N-methyl-1H-indazole-3-carboxamide | C10H11N3O2. (n.d.). PubChem.

- Supporting Information. (n.d.).

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. (n.d.). ResearchGate.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Recent Developments in Weinreb Synthesis and their Applications. (n.d.).

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Semantic Scholar.

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. chembk.com [chembk.com]

- 11. 1H-INDAZOLE-3-(N-METHOXY-METHYL)CARBAMIDE | 351457-12-0 [chemicalbook.com]

- 12. 6-methoxy-N-methyl-1H-indazole-3-carboxamide | C10H11N3O2 | CID 11660209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1073371-77-3 | CAS DataBase [m.chemicalbook.com]

- 14. lehigh.edu [lehigh.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. rsc.org [rsc.org]

- 17. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

The Indazole-Weinreb Amide Moiety: A Technical Guide to its Application in Fragment-Based Screening

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. This approach hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for rational drug design. This technical guide provides an in-depth exploration of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized fragment that leverages the unique chemical properties of the indazole scaffold and the synthetic versatility of the Weinreb amide. We will detail its strategic advantages, synthesis, and application in a comprehensive FBDD workflow, from primary screening using Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) to hit validation with X-ray crystallography. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Strategic Imperative for Advanced Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently with smaller, less complex molecules.[1][2] This approach typically yields hits with lower initial potency but superior ligand efficiency, providing a more rational path for optimization into clinical candidates. The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.

N-Methoxy-N-methyl-1H-indazole-3-carboxamide represents a strategically designed fragment that incorporates two key features: a privileged scaffold and a versatile synthetic handle.

-

The Indazole Scaffold: The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory and anti-tumor properties.[3] Its bicyclic aromatic structure provides a rigid framework capable of engaging in various interactions with a protein target, such as hydrogen bonding and π-stacking.

-

The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) functionality is a cornerstone of modern organic synthesis. Its key advantage is the ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon acidic workup.[1][2] This controlled reactivity makes the Weinreb amide an ideal synthetic handle for the subsequent elaboration of a fragment hit, allowing for the systematic and predictable addition of chemical diversity.

By combining these features, N-Methoxy-N-methyl-1H-indazole-3-carboxamide serves as a high-quality starting point for FBDD campaigns, offering both a favorable binding motif and a direct route for chemical optimization.

Physicochemical Properties

A well-designed fragment should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties.[4] Below is a summary of the calculated and observed properties for our title compound.

| Property | Value | "Rule of Three" Guideline | Rationale |

| Molecular Weight (MW) | 205.21 g/mol | < 300 Da | Ensures the fragment is small enough to sample diverse chemical space and bind efficiently. |

| cLogP | ~1.5 | ≤ 3 | Maintains adequate aqueous solubility, which is critical for biophysical screening assays. |

| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 3 | Reduces the potential for non-specific binding and provides a vector for interaction. |

| Hydrogen Bond Acceptors | 3 (indazole N, amide C=O, methoxy O) | ≤ 3 | Provides multiple points for directed interactions with the target protein. |

| Rotatable Bonds | 2 | ≤ 3 | A lower number of rotatable bonds reduces the entropic penalty upon binding. |

| CAS Number | 351457-12-0 | N/A | For unambiguous identification and procurement.[3] |

Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

The synthesis of the title compound is a straightforward and robust process, starting from the commercially available 1H-indazole-3-carboxylic acid. The key transformation is an amide coupling reaction to form the Weinreb amide.

Synthetic Scheme

Caption: Synthesis of the target fragment.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of 1H-indazole-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents.

Materials:

-

1H-indazole-3-carboxylic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Causality and Self-Validation:

-

Why EDC/HOBt? This combination is a widely used and effective method for amide bond formation.[5] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization (though not a concern here).

-

Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

-

Why an inert atmosphere? While not strictly necessary for all amide couplings, it is good practice to prevent the introduction of atmospheric moisture, which can hydrolyze the activated acid intermediate.

-

Self-Validation: The progress of the reaction is monitored by TLC, allowing for a clear determination of the reaction endpoint. The purity of the final product is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary Screening Methodologies

The initial step in an FBDD campaign is the screening of a fragment library to identify "hits"—fragments that bind to the target protein. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[6] We will detail two of the most robust and widely used methods: Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein.[7] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly well-suited for this purpose.[8]

Caption: NMR-based fragment screening workflow.

Materials:

-

¹⁵N-isotopically labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0, with 5-10% D₂O).

-

Stock solution of N-Methoxy-N-methyl-1H-indazole-3-carboxamide in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).

-

NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Protein Preparation: Express and purify the target protein with ¹⁵N-labeling. Ensure the protein is stable and soluble at the concentrations required for NMR.

-

Reference Spectrum: Prepare the NMR sample of the ¹⁵N-labeled protein. Acquire a reference ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

-

Fragment Addition: Add a small aliquot of the concentrated fragment stock solution to the protein sample to achieve the desired final fragment concentration (typically 10-20 fold molar excess over the protein).

-

Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum on the protein-fragment mixture.

-

Data Analysis:

-

Overlay the reference and test spectra.

-

Identify peaks that have shifted their position (a Chemical Shift Perturbation, or CSP).

-

Calculate the magnitude of the CSP for each affected residue using the following formula: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H is the change in the proton chemical shift, Δδ_N is the change in the nitrogen chemical shift, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[9]

-

Residues with significant CSPs are indicative of being at or near the fragment's binding site.

-

Causality and Self-Validation:

-

Why ¹⁵N-labeling? Isotopic labeling is necessary to specifically observe the protein's signals and distinguish them from the overwhelming signals of the unlabeled fragment.

-

Why HSQC? The HSQC experiment is highly sensitive and provides a unique "fingerprint" of the protein's backbone, making it ideal for detecting subtle changes upon ligand binding.

-

Self-Validation:

-

Control: The reference spectrum (protein alone) serves as the primary control.

-

Dose-Response: A hit can be validated by performing a titration, adding increasing concentrations of the fragment and observing a dose-dependent change in the chemical shifts. This can also be used to estimate the dissociation constant (K_d).[10]

-

Solvent Control: A control experiment with the addition of only the deuterated solvent (e.g., DMSO-d₆) should be performed to ensure that observed CSPs are not due to solvent effects.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[11] It provides valuable kinetic data (association and dissociation rates) in addition to affinity information.

Caption: SPR-based fragment screening workflow.

Materials:

-

Purified target protein.

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

N-Methoxy-N-methyl-1H-indazole-3-carboxamide dissolved in running buffer.

Procedure:

-

Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.

-

Screening:

-

Inject the fragment solution at a single high concentration (e.g., 200 µM) over the target and reference flow cells.

-

Monitor the binding response in real-time, which is displayed as a sensorgram (a plot of response units vs. time).[12][13]

-

A significant increase in response on the target surface relative to the reference surface indicates a binding event.

-

-

Hit Characterization (Dose-Response):

-

For fragments identified as hits, perform a dose-response experiment by injecting a series of increasing concentrations of the fragment.

-

Analyze the resulting sensorgrams to determine kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d). This is typically done by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).[14][15]

-

Causality and Self-Validation:

-

Why a Reference Cell? The reference flow cell is crucial for correcting for bulk refractive index changes and non-specific binding, ensuring that the observed signal is due to a specific interaction with the target protein.

-

Why Real-Time Monitoring? Real-time data allows for the direct observation of both the association and dissociation phases of the interaction, providing rich kinetic information that is not available from endpoint assays.

-

Self-Validation:

-

Reproducibility: Injections should be performed in duplicate or triplicate to ensure the results are reproducible.

-

Control Compounds: A known binder (positive control) and a known non-binder (negative control) should be included in the screen to validate the assay performance.

-

Steady-State Analysis: For fast on/off interactions typical of fragments, a steady-state affinity measurement can be performed by plotting the response at equilibrium against the fragment concentration.[14]

-

Summary of Primary Screening Hits

The following table illustrates hypothetical results from the primary screening of N-Methoxy-N-methyl-1H-indazole-3-carboxamide against a target protein.

| Screening Method | Key Parameter | Result | Interpretation |

| NMR (¹H-¹⁵N HSQC) | Max CSP | 0.08 ppm | Significant chemical shift perturbations observed for specific residues, indicating direct binding. |

| SPR | K_d | 350 µM | Weak but measurable affinity, typical for a fragment hit. |

| Ligand Efficiency (LE) | Calculated LE | 0.35 | A good LE value (>0.3) suggests that the fragment makes high-quality interactions with the target. |

Hit Validation and Structural Characterization

Once a fragment hit has been identified and confirmed by primary screening methods, the next critical step is to obtain high-resolution structural information of the protein-fragment complex. X-ray crystallography is the gold standard for this purpose, providing a detailed three-dimensional map of the binding interaction.[16]

Experimental Workflow: X-ray Crystallography

Caption: X-ray crystallography workflow for hit validation.

Detailed Protocol: Crystal Soaking

Materials:

-

High-quality crystals of the target protein.

-

Soaking solution (mother liquor) containing a high concentration of the fragment (e.g., 1-10 mM).

-

Cryoprotectant solution.

-

Cryo-loops and crystal harvesting tools.

-

Synchrotron X-ray source.

Procedure:

-

Crystal Growth: Grow diffraction-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

-

Soaking: Transfer a protein crystal into a drop of mother liquor containing the dissolved fragment. The soaking time can range from minutes to hours.

-

Cryo-protection: Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.

-

Data Collection: Mount the crystal on a goniometer and flash-freeze it in a stream of liquid nitrogen. Collect a complete X-ray diffraction dataset at a synchrotron beamline.

-

Structure Determination: Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure as a search model.

-

Electron Density Map Interpretation: Calculate difference electron density maps (e.g., Fo-Fc maps). Positive density in these maps that is not accounted for by the protein model indicates the location of the bound fragment.[17][18]

-

Modeling and Refinement: Model the fragment into the observed electron density and refine the structure of the protein-fragment complex to obtain a final, high-resolution model.

Causality and Self-Validation:

-

Why Soaking? Crystal soaking is often the quickest method to obtain a protein-fragment complex structure, as it does not require re-optimizing crystallization conditions.[16]

-

Why Synchrotron? Synchrotron sources provide high-intensity X-ray beams that are necessary to collect high-quality diffraction data from often small and weakly diffracting protein crystals.

-

Self-Validation:

-

Difference Maps: The presence of clear, unambiguous positive density in the Fo-Fc map at a level of >3σ is strong evidence for the binding of the fragment.

-

Refinement Statistics: The quality of the final model is assessed using various crystallographic statistics (e.g., R-work, R-free, Ramachandran plot analysis, bond lengths, and angles). A significant improvement in these statistics upon inclusion of the fragment provides further validation.

-

Chemical Plausibility: The final binding pose of the fragment must be chemically and sterically plausible, with reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the surrounding protein residues.

-

Illustrative Crystallographic Data

| Parameter | Value | Interpretation |

| PDB ID | (Hypothetical) | Unique identifier for the deposited structure. |

| Resolution | 1.8 Å | High resolution, allowing for clear visualization of the fragment and its interactions. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| R-work / R-free | 0.18 / 0.21 | Good refinement statistics, indicating a well-refined model that fits the experimental data. |

| Fragment B-factors | 25 Ų | B-factors are comparable to the surrounding protein atoms, suggesting the fragment is well-ordered in the binding site. |

Conclusion and Future Directions

N-Methoxy-N-methyl-1H-indazole-3-carboxamide represents a highly valuable tool for fragment-based drug discovery. Its privileged indazole core provides a solid foundation for target engagement, while the synthetically tractable Weinreb amide handle offers a direct and controlled avenue for hit-to-lead optimization. The methodologies outlined in this guide—from robust primary screening with NMR and SPR to definitive structural validation via X-ray crystallography—provide a comprehensive and self-validating framework for leveraging this fragment in drug discovery campaigns. By understanding the "why" behind each experimental choice and incorporating rigorous controls, researchers can confidently identify and advance high-quality fragment hits, ultimately accelerating the journey towards novel therapeutics.

References

-

Barluenga, S., et al. (2009). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Nature Experiments. Available at: [Link]

-

Chen, Y., et al. (2009). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. ResearchGate. Available at: [Link]

-

de Souza, N. B., & de Vita, D. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC. Available at: [Link]

-

Feng, Z., et al. (2019). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLOS One. Available at: [Link]

-

Giri, R., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PMC. Available at: [Link]

-

Affinité Instruments. (2020). SPR Sensorgram Explained. Available at: [Link]

-

Jiménez-García, E., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. ACS Publications. Available at: [Link]

-

Kaiser, N. F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

-

Jones, T. A. (1997). Electron-Density Map Interpretation. International Union of Crystallography. Available at: [Link]

- L'Heureux, A., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). UNDERSTANDING SPR DATA. CACHE Challenges. Available at: [Link]

-

Cowtan, K. (2008). Fitting molecular fragments into electron density. PMC. Available at: [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

-

Neves, D., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

-

Davis, B., & Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]

-

Wulf, M., et al. (2022). NMR‐based fragment screening and hit identification. ResearchGate. Available at: [Link]

-

Aldeghi, M., et al. (2022). Fragment Hotspot Mapping to Identify Selectivity-Determining Regions between Related Proteins. Journal of Chemical Information and Modeling. Available at: [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Baker, M. A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. Available at: [Link]

-

SpiroChem. (n.d.). Fragment Library. Available at: [Link]

-

CP Lab Safety. (n.d.). N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Cytiva. (2025). What is surface plasmon resonance (SPR)?. Available at: [Link]

-

Unknown. (2025). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. ResearchGate. Available at: [Link]

-

Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Available at: [Link]

-

Patil, V., et al. (2003). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Inspecting PanDDA event maps deposited in the Protein Data Bank [fraserlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. portlandpress.com [portlandpress.com]

- 12. affiniteinstruments.com [affiniteinstruments.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. cache-challenge.org [cache-challenge.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. A chemical interpretation of protein electron density maps in the worldwide protein data bank | PLOS One [journals.plos.org]

- 18. Fitting molecular fragments into electron density - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Abstract & Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, known to possess a wide range of biological activities including anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonism.[1][2] The functionalization of the indazole core, particularly at the 3-position, is a critical strategy in medicinal chemistry and drug development.[3] One of the most versatile intermediates for this purpose is the N-methoxy-N-methylamide, commonly known as a Weinreb amide.

N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS No: 351457-12-0) is a stable, crystalline solid that serves as an exceptional precursor for the synthesis of 3-acylindazoles (ketones) and 3-formylindazoles (aldehydes).[4] Unlike more reactive carboxylic acid derivatives such as acid chlorides or anhydrides, the Weinreb amide's tetrahedral intermediate, formed upon nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), is stabilized by chelation to the methoxy methyl group. This prevents over-addition and allows for the clean isolation of the desired ketone after acidic workup.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide from its corresponding carboxylic acid. We will delve into the mechanistic rationale behind the chosen coupling strategy, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in drug discovery and organic synthesis.

Reaction Principle & Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water at high temperatures, conditions unsuitable for complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid group. This is achieved using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

For this synthesis, we employ a carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is widely utilized for its efficiency, mild reaction conditions, and the water-soluble nature of its urea byproduct, which simplifies purification.[1][7]

The key steps in the mechanism are:

-

Activation of Carboxylic Acid: The carboxylic acid (Indazole-3-carboxylic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Formation of HOBt Ester: This unstable intermediate rapidly reacts with HOBt to form an activated HOBt-ester. This step is crucial as it minimizes side reactions, such as the formation of an N-acylurea byproduct, and has been shown to suppress racemization in chiral substrates.[8]

-

Amide Bond Formation: The amine (N,O-dimethylhydroxylamine) then performs a nucleophilic attack on the carbonyl carbon of the activated HOBt-ester. This step is generally the rate-determining step and results in the formation of the desired amide bond and the release of HOBt.

A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the amine and the acidic proton of the carboxylic acid, thereby liberating the free amine for the nucleophilic attack.

Caption: EDC/HOBt coupling reaction workflow.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Adjustments can be made as necessary. All operations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | Supplier Purity |

| 1H-Indazole-3-carboxylic acid | 162.15 | 811 | 5.0 | 1.0 | ≥98% |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 585 | 6.0 | 1.2 | ≥98% |

| EDC Hydrochloride (EDC·HCl) | 191.70 | 1150 | 6.0 | 1.2 | ≥98% |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 811 | 6.0 | 1.2 | ≥98% |

| Triethylamine (TEA) | 101.19 | 1520 (2.1 mL) | 15.0 | 3.0 | ≥99%, anhydrous |

| N,N-Dimethylformamide (DMF) | - | 25 mL | - | - | Anhydrous |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen/Argon line)

-

Syringes and needles

-

Ice-water bath

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-Indazole-3-carboxylic acid (811 mg, 5.0 mmol).

-

Dissolution: Add anhydrous DMF (25 mL) to the flask and stir the mixture at room temperature until the acid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add HOBt (811 mg, 6.0 mmol) and EDC·HCl (1150 mg, 6.0 mmol). Stir for 15 minutes at room temperature. The solution may become slightly thicker.[1]

-

Amine Addition: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride (585 mg, 6.0 mmol) in a small amount of DMF (~5 mL) and add Triethylamine (2.1 mL, 15.0 mmol). Add this mixture dropwise to the main reaction flask.

-

Reaction: Stir the resulting mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate). The starting carboxylic acid should have a lower Rf than the less polar amide product.

-

Work-up: a. Once the reaction is complete, pour the mixture into ice-cold water (100 mL). b. Extract the product with Ethyl Acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 50 mL), water (50 mL), and finally with brine (50 mL).[1] This removes unreacted acid, HOBt, and the water-soluble urea byproduct. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. However, if required, it can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results & Characterization

-

Product: N-Methoxy-N-methyl-1H-indazole-3-carboxamide

-

Molecular Formula: C₁₀H₁₁N₃O₂[9]

-

Molecular Weight: 205.21 g/mol [9]

-

Appearance: Off-white to pale yellow solid

-

Yield: 80-95%

-

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the indazole ring protons (δ 7.2-8.1 ppm), the N-CH₃ protons (δ ~3.3 ppm), the O-CH₃ protons (δ ~3.8 ppm), and the indazole N-H proton (δ >13 ppm).

-

Mass Spectrometry (ESI+): m/z = 206.09 [M+H]⁺.

-

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive coupling reagents (EDC/HOBt are moisture sensitive).2. Insufficient base (TEA).3. Anhydrous conditions not maintained. | 1. Use fresh, high-purity coupling reagents. Store EDC at -20°C.2. Ensure at least 3 equivalents of base are used to neutralize the amine salt and acid.3. Use oven-dried glassware and anhydrous solvents. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature. | 1. Extend reaction time to 12-24 hours.2. Ensure the reaction is run at ambient room temperature (~20-25 °C). Gentle warming to 40°C can be attempted but monitor for side products. |

| Difficult Purification | 1. Formation of N-acylurea byproduct.2. Incomplete removal of DMF. | 1. Ensure HOBt is added before or with EDC to minimize this side reaction.2. During workup, wash thoroughly with water/brine to remove DMF. If residual DMF persists, co-evaporate with toluene or heptane. |

| Starting Material Recovered | Amine failed to couple. | Verify the quality of the N,O-dimethylhydroxylamine hydrochloride and ensure sufficient base was used to generate the free amine in situ. |

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

DMF: is a suspected teratogen and can be absorbed through the skin. Handle only in a well-ventilated fume hood.

-

EDC·HCl: is a sensitizer and irritant. Avoid inhalation of dust and skin contact.

-

HOBt: can be explosive when dry. While commercially available forms are generally safe, handle with care and avoid excessive heating or grinding.

-

Triethylamine (TEA): is corrosive and has a strong odor. Handle in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

CP Lab Safety. (n.d.). N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Retrieved from: [Link]

-

ResearchGate. (n.d.). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Retrieved from: [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available at: [Link]

-

Syntho Pharm. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from: [Link]

- U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from: [Link]

- U.S. Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. peptide.com [peptide.com]

- 9. calpaclab.com [calpaclab.com]

N-alkylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Application Note & Protocol

Topic: Regioselective N-Alkylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Introduction: The Strategic Importance of N-Alkyl Indazoles in Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle, serving as a cornerstone in a multitude of clinically significant pharmaceuticals.[1][2] Its utility is exemplified by N-alkylated derivatives such as Pazopanib, an N2-substituted tyrosine kinase inhibitor, and Niraparib, an N1-substituted PARP inhibitor used in cancer therapy.[2][3] The specific placement of the alkyl group on the N1 or N2 nitrogen of the pyrazole ring is not a trivial synthetic detail; it is a critical determinant of the molecule's three-dimensional structure, target engagement, and ultimate pharmacological activity.

However, the direct alkylation of 1H-indazoles often presents a formidable challenge to the medicinal chemist, frequently yielding a mixture of N1 and N2 regioisomers.[4] This lack of selectivity complicates purification, reduces yields, and can be a significant bottleneck in the drug development pipeline.

This application note provides an in-depth guide to the highly regioselective N1-alkylation of a specific, high-value substrate: N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This molecule, featuring a Weinreb amide at the C-3 position, is a versatile building block in modern synthetic chemistry, particularly for protein degraders.[5] We will dissect the mechanistic principles that govern selectivity and provide a robust, field-proven protocol that leverages these principles to achieve predictable and high-yielding outcomes. The causality behind each experimental choice is explained to empower researchers to not only replicate the results but also to adapt the methodology to new substrates with confidence.

Section 1: The Mechanistic Rationale for N1-Selectivity

The regiochemical outcome of indazole alkylation is a classic example of kinetically versus thermodynamically controlled reactions, heavily influenced by reaction conditions.[6][7] While the 1H-indazole tautomer is generally more stable, the distribution of negative charge in the corresponding indazolide anion is delocalized across both N1 and N2, making both sites nucleophilic.[2]

For substrates like N-Methoxy-N-methyl-1H-indazole-3-carboxamide, the key to achieving high N1-selectivity lies in exploiting chelation control . The Weinreb amide at the C-3 position is not an innocent bystander; its carbonyl oxygen can coordinate with the cation of the base used for deprotonation.

When a base such as sodium hydride (NaH) is used in a non-polar, aprotic solvent like tetrahydrofuran (THF), the resulting sodium indazolide exists as a tight ion pair.[4][6] This proximity allows the sodium cation to form a stable six-membered chelate ring involving the N2 nitrogen and the C-3 carbonyl oxygen. This chelation effectively "locks" the conformation, sterically hindering the N2 position and electronically directing the incoming alkylating agent to the more accessible N1 position. This directed pathway is kinetically and thermodynamically favorable under these conditions.[4]

Conversely, using conditions that favor dissociated ions (e.g., polar aprotic solvents like DMF or different bases) can disrupt this chelation, leading to a loss of regioselectivity and the formation of significant amounts of the N2-alkylated isomer.[6]

Section 2: Detailed Experimental Protocol

This protocol describes the N1-benzylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide as a representative example. The principles are broadly applicable to other primary and secondary alkyl halides and tosylates.[3]

Materials and Equipment

-

Reagents:

-

N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS: 351457-12-0)[5]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Benzyl bromide (or other alkylating agent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Argon or nitrogen gas line with a bubbler

-

Ice-water bath

-

Syringes for liquid transfer

-

Rotary evaporator

-

Glassware for work-up (separatory funnel, Erlenmeyer flasks)

-

Silica gel for column chromatography

-

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere of argon or nitrogen, add sodium hydride (60% dispersion, 1.2 equivalents) to a dry two-neck round-bottom flask equipped with a magnetic stir bar.

-

Causality: An inert atmosphere is critical as NaH reacts violently with water and oxygen. Using a slight excess (1.2 eq.) ensures complete deprotonation of the substrate.

-

-

Deprotonation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice-water bath.

-

Causality: Removing the mineral oil improves reactivity. Cooling to 0 °C safely moderates the exothermic deprotonation reaction and the evolution of hydrogen gas.

-

-

Substrate Addition: In a separate flask, dissolve N-Methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Causality: A slow, dropwise addition prevents a dangerous buildup of hydrogen gas. The 30-minute stir time ensures the complete formation of the sodium indazolide salt.

-

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Causality: A small excess of the electrophile ensures the reaction goes to completion. The reaction is typically monitored until the starting material is consumed.

-

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

-

Causality:This is a critical safety step. Quenching destroys any unreacted NaH. It must be done slowly and at 0 °C to control the vigorous evolution of hydrogen gas. NH₄Cl is a mild acid source that neutralizes the reaction mixture.

-

-

Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N1-alkylated product.[4]

Section 3: Data, Validation, and Characterization

A protocol is only as good as its validation. Confirming the identity and, most importantly, the regiochemistry of the product is essential.

Expected Results for Various Alkylating Agents

The following table summarizes typical outcomes for the N1-alkylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide using the protocol described above.

| Alkylating Agent | Reagent Type | Typical Reaction Time | Typical Yield | N1:N2 Ratio |

| Iodomethane | Alkyl Halide | 2-4 hours | >90% | >99:1 |

| Benzyl Bromide | Alkyl Halide | 4-8 hours | >90% | >99:1 |

| n-Pentyl Bromide | Alkyl Halide | 12-16 hours | 85-95% | >99:1 |

| Isopropyl Tosylate | Alkyl Tosylate | 16-24 hours | 70-80% | >95:5 |

Analytical Confirmation of Regiochemistry

The unambiguous assignment of the N1 and N2 isomers is accomplished using 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2][6]

-

N1-Alkylated Isomer (Desired Product): A key correlation will be observed between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C-7a carbon of the indazole ring. No correlation is typically seen between these protons and the C-3 carbon.[2][6]

-

N2-Alkylated Isomer (Minor/Undesired Product): A key correlation will be observed between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C-3 carbon of the indazole ring. No correlation will be seen between these protons and the C-7a carbon.[2][6]

This clear and distinct difference in HMBC correlations provides definitive, publishable proof of the regiochemical outcome.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

-

N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram - CP Lab Safety. [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. [Link]

-

Indazole synthesis discussion.. Mechanism of this reaction? - Reddit. [Link]

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. [Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. [Link]

-

Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles | Request PDF - ResearchGate. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]

-

Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. research.ucc.ie [research.ucc.ie]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. calpaclab.com [calpaclab.com]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide for the Synthesis of Indazole-Based PAK1 Inhibitors

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of p21-activated kinase 1 (PAK1) inhibitors centered on a 1H-indazole-3-carboxamide scaffold. The synthesis leverages the versatility of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, commonly known as a Weinreb amide, as a key intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will delve into the strategic importance of PAK1 as a therapeutic target, provide step-by-step synthetic procedures with in-depth scientific rationale, and outline methods for the characterization and evaluation of the synthesized compounds.

Introduction: The Rationale for Targeting PAK1 with Indazole Scaffolds

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[1][2] Among the six identified isoforms, PAK1 is a central node in a complex network of signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Aberrant activation or overexpression of PAK1 is frequently observed in a multitude of human cancers, including breast, lung, and pancreatic cancer, where it plays a significant role in tumorigenesis and metastasis.[4][5] This makes PAK1 a highly attractive target for the development of novel anticancer agents.[6]